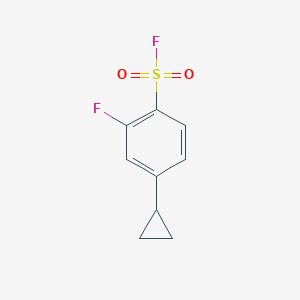
4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride” is a chemical compound . It is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H8F2O2S/c10-8-5-7 (6-1-2-6)3-4-9 (8)14 (11,12)13/h3-6H,1-2H2 . The molecular weight of this compound is 218.22 .
Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides has been a topic of recent advances .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 218.22 . It is a powder at room temperature .
Applications De Recherche Scientifique
Enzyme Inhibition in Mycobacterium tuberculosis
4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride derivatives, specifically sulfonamide derivatives incorporating fluorine and 1,3,5-triazine moieties, have been explored for their effectiveness in inhibiting β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the life cycle of the bacterium, and inhibiting them can lead to antimycobacterial agents with distinct mechanisms of action, differing from those of drugs for which the pathogen has developed resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Fluoride Ion Complexation and Sensing
The compound is also relevant in the context of fluoride ion complexation and sensing, a field stimulated by the need for detecting fluoride in drinking water, toothpaste, and as a byproduct from various industrial processes. This is particularly crucial because of the adverse effects associated with chronic exposure to high fluoride levels, and the compound's role in the development of analytical methods for fluoride detection is noteworthy (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).
Catalytic Hydrodefluorination of Fluorocarbons
Transition metal fluoride complexes, including those derived from this compound, are of interest for their potential use in various catalytic applications. These applications encompass C-F bond activation and fluorocarbon functionalization, presenting a homogeneous system that activates C-F bonds without competitive C-H activation, which is crucial in the field of organic chemistry and material science (Vela et al., 2005).
COX-2 Inhibition for Pain and Inflammation Management
Derivatives of this compound, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are crucial in managing conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Safety and Hazards
Orientations Futures
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research may focus on the development of new synthetic methods and the exploration of their applications in various fields .
Propriétés
IUPAC Name |
4-cyclopropyl-2-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXXBXJMRPTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
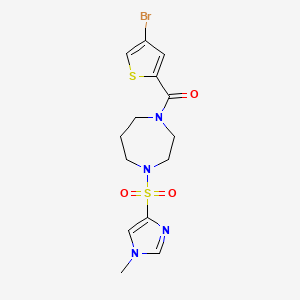
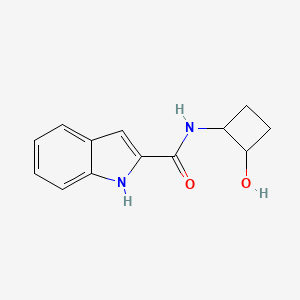

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)
![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)
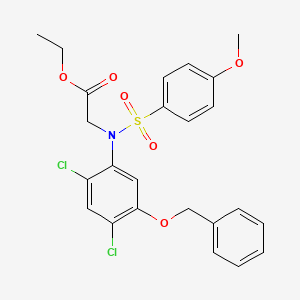
![N,N-diisobutyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2475555.png)
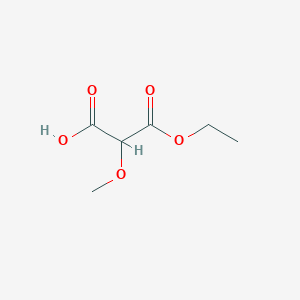

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2475563.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2475564.png)
![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2475566.png)
